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2,3-Dichloro-5-phenylpyrazine is an organic compound characterized by a pyrazine ring substituted with two chlorine atoms at the 2 and 3 positions and a phenyl group at the 5 position. Its chemical formula is , and it is known for its distinct structural properties that impart unique reactivity and biological activity. This compound is often utilized in various fields, including medicinal chemistry, materials science, and biological research.
Research indicates that 2,3-Dichloro-5-phenylpyrazine exhibits significant biological activity. It has been studied for its potential anticancer and antimicrobial properties, making it a valuable building block in medicinal chemistry. The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors, potentially inhibiting enzyme activity by blocking substrate access and interfering with cellular signaling pathways.
The synthesis of 2,3-Dichloro-5-phenylpyrazine typically involves the following steps:
2,3-Dichloro-5-phenylpyrazine has diverse applications:
The interaction studies of 2,3-Dichloro-5-phenylpyrazine reveal its potential to bind to various biological targets. Its ability to inhibit enzyme activity suggests that it could modulate key biochemical pathways within cells. Research into its interactions may lead to insights into its role in pharmacology and biochemistry.
Several compounds share structural similarities with 2,3-Dichloro-5-phenylpyrazine:
The uniqueness of 2,3-Dichloro-5-phenylpyrazine lies in its combination of chlorine atoms and a phenyl group on the pyrazine ring. This specific arrangement grants it distinct chemical reactivity and biological activity compared to similar compounds. Its versatility makes it an essential compound for research and industrial applications.
The earliest documented synthesis of 2,3-dichloro-5-phenylpyrazine dates to the mid-20th century, coinciding with advancements in heterocyclic chemistry aimed at modifying pyrazine scaffolds for pharmacological utility. While its exact discovery date remains unclear, PubChem records indicate its first registration in 2005, with subsequent modifications reflecting ongoing research interest. The compound’s development aligns with broader trends in optimizing pyrazine derivatives for enhanced electronic and steric properties, driven by the need for targeted molecular probes in drug discovery.
As a member of the diazine family, 2,3-dichloro-5-phenylpyrazine exemplifies the interplay between electronic effects and substituent positioning. The chlorine atoms inductively withdraw electron density, enhancing electrophilicity at the pyrazine core, while the phenyl group contributes π-stacking capabilities critical for biomolecular interactions. This combination positions the compound as a valuable intermediate in synthesizing kinase inhibitors and antimicrobial agents, leveraging its ability to engage with aromatic residues in enzyme active sites.
Pyrazine derivatives are systematically classified based on substituent type, position, and electronic configuration. 2,3-Dichloro-5-phenylpyrazine falls under the dichloroarylpyrazine subclass, distinguished by:
This classification underscores its utility in structure-activity relationship (SAR) studies, where subtle positional changes significantly alter bioactivity.
| Property | Description |
|---|---|
| Parent heterocycle | Pyrazine |
| Substituent positions | 2,3-dichloro; 5-phenyl |
| IUPAC name | 2,3-Dichloro-5-phenylpyrazine |
| Molecular formula | C₁₀H₆Cl₂N₂ |
| Molecular weight | 225.07 g/mol |
The chlorination of pyrazine derivatives represents a fundamental transformation in the synthesis of 2,3-dichloro-5-phenylpyrazine. Multiple chlorination pathways have been established, each offering distinct advantages in terms of regioselectivity, yield, and operational simplicity [1] [2] [3].
Phosphoryl chloride emerges as the most versatile and widely employed chlorinating reagent for pyrazine functionalization. The reaction of 1-hydroxy-3-phenyl-2(1H)-pyrazinone with phosphoryl chloride proceeds through a stepwise mechanism, initially forming 5-chloro-3-phenyl-2(1H)-pyrazinone at moderate temperatures, followed by formation of 2,5-dichloro-3-phenylpyrazine upon heating to elevated temperatures of 140-200°C [2] [4]. This transformation demonstrates excellent chemoselectivity, with the hydroxyl group being preferentially replaced by chlorine through nucleophilic substitution mechanisms.
The mechanistic pathway involves initial coordination of phosphoryl chloride to the nitrogen oxide functionality, followed by chloride displacement of the activated hydroxyl group. At elevated temperatures, dehydrative chlorination occurs at the C-2 position, yielding the desired dichlorinated product. The reaction typically requires 2-24 hours for completion, with yields ranging from 65-95% depending on the specific substrate and reaction conditions [1] [5].
An optimized protocol utilizing phosphoryl chloride in combination with pyridine as a base has been developed for large-scale synthesis. This modification provides enhanced selectivity and operational safety, with reactions conducted at 160°C for 2 hours yielding 94% of the desired chlorinated products [3]. The pyridine serves both as a base to neutralize hydrogen chloride evolution and as a coordinating solvent that stabilizes reactive intermediates.
Thionyl chloride represents an alternative chlorinating reagent, though it generally provides lower selectivity compared to phosphoryl chloride. The reaction proceeds at milder temperatures (80-120°C) but requires longer reaction times (4-8 hours) and typically yields mixed chlorinated products with moderate selectivity [6]. The mechanism involves formation of chlorosulfite intermediates that subsequently decompose to release sulfur dioxide and chloride ions.
Oxalyl chloride has proven particularly effective for the synthesis of 3,5-dichloro-2(1H)-pyrazinone derivatives through cyclization-chlorination sequences. The reaction proceeds at relatively mild temperatures (50-80°C) over 6-12 hours, providing high yields (75-90%) with excellent regioselectivity [7]. This reagent is especially valuable in multicomponent synthesis strategies where both cyclization and chlorination occur in a single operation.
| Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Selectivity | Main Product |
|---|---|---|---|---|---|
| Phosphoryl Chloride (POCl₃) | 140-200 | 2-24 | 65-95 | Moderate | 2,3-Dichloropyrazine |
| Phosphoryl Chloride + Pyridine | 160 | 2 | 94 | High | 2-Chloropyrazine |
| Thionyl Chloride (SOCl₂) | 80-120 | 4-8 | 45-70 | Low | Mixed chlorides |
| Oxalyl Chloride | 50-80 | 6-12 | 75-90 | High | 3,5-Dichloro-2(1H)-pyrazinone |
| Chlorine Gas + FeCl₃ | 150-170 | 18 | 60-80 | Moderate | 2,3-Dichloropyridine |
The chlorination reactions exhibit strong temperature dependence, following Arrhenius kinetics with activation energies typically ranging from 45-65 kJ/mol. Higher temperatures accelerate the reaction rate but may compromise selectivity due to competing side reactions and thermal decomposition pathways [8] [9].
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of 2,3-dichloro-5-phenylpyrazine and related derivatives, offering unparalleled versatility in the introduction of aryl substituents [10] [11] [12]. These transformations proceed through well-established mechanisms involving oxidative addition, transmetalation, and reductive elimination steps.
Suzuki-Miyaura coupling represents the most widely adopted approach for the synthesis of phenylpyrazine derivatives. The reaction of 2,3-dichloropyrazine with phenylboronic acid in the presence of palladium catalysts provides efficient access to the target compound [13] [11] [14]. Optimal conditions typically employ tetrakis(triphenylphosphine)palladium(0) as the catalyst, potassium carbonate as the base, and dimethylformamide-water mixtures as the solvent system at temperatures of 80-120°C [11].
The choice of catalyst system significantly influences both reaction efficiency and selectivity. [1,4-bis(diphenylphosphine)butane]palladium(II) dichloride has emerged as particularly effective for π-deficient heteroaryl chlorides, providing yields of 85-98% under optimized conditions [11] [15]. The dppb ligand offers enhanced stability and reactivity compared to triphenylphosphine-based systems, particularly for challenging substrates.
Recent investigations have demonstrated the superior performance of cesium carbonate as a base in these transformations. The use of cesium carbonate in toluene at 100-140°C provides consistently high yields while minimizing competitive hydrolysis reactions [14] [16]. The enhanced basicity and solubility characteristics of cesium carbonate facilitate efficient transmetalation steps while maintaining catalyst stability.
Stille coupling offers complementary reactivity patterns, particularly for substrates that prove challenging in Suzuki chemistry. The reaction of dichloropyrazines with organostannanes proceeds smoothly at 70-100°C in tetrahydrofuran, providing yields of 65-85% [17] [12]. Despite the toxicity concerns associated with organotin reagents, Stille coupling remains valuable for specialized applications requiring precise regiocontrol.
Sonogashira coupling enables the introduction of alkynyl substituents, expanding the structural diversity accessible through cross-coupling methodologies. The reaction typically employs dichlorobis(triphenylphosphine)palladium(II) in combination with copper(I) iodide as co-catalyst, with triethylamine serving as both base and solvent at 60-80°C [17] [12]. Yields typically range from 60-80%, with the reaction being particularly sensitive to the electronic properties of the pyrazine substrate.
| Coupling Type | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80-120 | 70-95 |
| Suzuki-Miyaura | Pd(dppb)Cl₂ | Cs₂CO₃ | Toluene | 100-140 | 85-98 |
| Stille Coupling | Pd(PPh₃)₄ | LiCl | THF | 70-100 | 65-85 |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 60-80 | 60-80 |
| Heck Reaction | Pd(OAc)₂ | K₂CO₃ | DMF | 120-140 | 55-75 |
The mechanistic pathway for Suzuki-Miyaura coupling involves initial oxidative addition of the aryl chloride to the palladium(0) center, forming a palladium(II) complex. Subsequently, transmetalation with the activated boronic acid occurs, facilitated by the base. Finally, reductive elimination regenerates the palladium(0) catalyst while forming the desired carbon-carbon bond [18].
The electronic properties of the pyrazine ring significantly influence the reaction kinetics. The π-deficient nature of pyrazines enhances the rate of oxidative addition but may complicate the reductive elimination step. Careful optimization of ligand systems and reaction conditions is essential to achieve optimal performance [17] [12].
Microwave-assisted synthesis has emerged as a transformative technology for the preparation of 2,3-dichloro-5-phenylpyrazine derivatives, offering dramatic reductions in reaction times while maintaining or improving yields [19] [20] [21] [22]. The unique heating mechanism of microwave irradiation provides rapid, uniform heating that enhances reaction kinetics and often improves product selectivity.
The development of microwave protocols for 3,5-dichloro-2(1H)-pyrazinone synthesis exemplifies the advantages of this technology. A rapid one-pot protocol involving initial Strecker reaction followed by cyclization under microwave heating reduces reaction times from 24-48 hours to 10-30 minutes [20] [21]. The protocol employs microwave power of 120-150 watts at temperatures of 140-180°C, providing yield enhancements of 15-25% compared to conventional heating methods.
The mechanism of microwave acceleration involves direct molecular heating through dipolar polarization and ionic conduction. This results in rapid temperature rise and uniform heating throughout the reaction mixture, eliminating hot spots and temperature gradients that can lead to side reactions under conventional heating [19] [23].
Pyrazine-2-carboxamide derivatives have been successfully synthesized using microwave-assisted protocols at 140°C for 30 minutes, compared to 6-8 hours required under conventional conditions [24]. The microwave approach not only reduces reaction time but also provides improved yields (20-30% enhancement) and enhanced product purity due to reduced thermal decomposition.
The synthesis of aminonitrile precursors benefits significantly from microwave activation. Reactions that typically require 12-24 hours under conventional heating can be completed in 15-45 minutes using 100-200 watts of microwave power at 120-160°C [7]. The rapid heating minimizes competitive side reactions and decomposition pathways that commonly occur during extended heating periods.
Hydroxypyrazine chlorination reactions demonstrate particularly impressive acceleration under microwave conditions. The transformation of hydroxypyrazines to chlorinated products occurs in 20-60 minutes at 160-200°C using 150-200 watts of microwave power, compared to 8-18 hours required conventionally [3]. This represents a 25-35% improvement in yield along with dramatic time savings.
| Substrate | Microwave Power (W) | Temperature (°C) | Time (min) | Conventional Time (h) | Yield Enhancement (%) |
|---|---|---|---|---|---|
| 3,5-Dichloro-2(1H)-pyrazinone | 120-150 | 140-180 | 10-30 | 24-48 | 15-25 |
| Pyrazine-2-carboxamide | 120 | 140 | 30 | 6-8 | 20-30 |
| Aminonitrile precursors | 100-200 | 120-160 | 15-45 | 12-24 | 10-20 |
| Hydroxypyrazines | 150-200 | 160-200 | 20-60 | 8-18 | 25-35 |
| Pyrazine N-oxides | 100-150 | 120-150 | 15-30 | 4-12 | 15-25 |
The optimization of microwave parameters requires careful consideration of power levels, temperature control, and reaction vessel design. Focused microwave systems provide superior control compared to multimode systems, enabling precise temperature and power regulation [20] [21]. The use of specialized microwave-transparent reaction vessels and appropriate stirring systems ensures reproducible results and efficient heat transfer.
Solvent selection becomes particularly critical in microwave-assisted synthesis. Polar solvents such as dimethylformamide and dimethyl sulfoxide exhibit strong microwave absorption, leading to rapid heating and enhanced reaction rates [19] [22]. However, the high dielectric constants of these solvents may also lead to superheating effects that require careful temperature monitoring and control.
The choice of solvent exerts profound influence on the kinetics and selectivity of 2,3-dichloro-5-phenylpyrazine synthesis, affecting both the rate of chemical transformations and the distribution of products formed [25] [26] [27] [28]. Solvent effects operate through multiple mechanisms including solvation of reactants and transition states, stabilization of ionic intermediates, and modulation of reaction pathways.
Dimethylformamide represents the optimal solvent for most synthetic transformations involving pyrazine derivatives. Its high dielectric constant (36.7) and excellent solvating properties for both ionic and polar organic compounds facilitate rapid reaction kinetics [29] [26]. The aprotic nature of dimethylformamide prevents competitive hydrogen bonding that might interfere with nucleophilic attack, while its high boiling point (153°C) enables elevated reaction temperatures without solvent loss [30].
Dimethyl sulfoxide exhibits similar properties to dimethylformamide but with even higher polarity (dielectric constant 46.7) and boiling point (189°C) [30] [29]. However, its relative reaction rate is slightly lower (0.8 compared to 1.0 for dimethylformamide) due to its enhanced viscosity and stronger solvation effects that may impede molecular motion and collision frequency [26]. The product selectivity remains moderate due to the stabilization of multiple intermediate species.
Toluene and xylene represent nonpolar alternatives that favor radical-mediated pathways over ionic mechanisms. These solvents exhibit low dielectric constants (2.38 and 2.27, respectively) and provide minimal stabilization of ionic intermediates [27] [28]. The relative reaction rates are significantly reduced (0.3-0.4) compared to polar aprotic solvents, but these systems may offer advantages for specific transformations requiring radical intermediates.
Dichloromethane occupies an intermediate position with moderate polarity (dielectric constant 8.93) and supports mixed ionic-radical mechanisms [26]. Its low boiling point (40°C) limits its utility for high-temperature reactions, but it provides good solubility for organic substrates and moderate reaction rates (relative rate 0.6).
Ethyl acetate and tetrahydrofuran offer excellent compromise between reaction rate and product selectivity. Both solvents support ionic mechanisms while providing high product selectivity due to their hydrogen-bonding capabilities and moderate polarity [28] [31]. Tetrahydrofuran exhibits superior performance (relative rate 0.7) compared to ethyl acetate (relative rate 0.5) due to its enhanced coordinating ability with metal catalysts.
| Solvent | Dielectric Constant | Boiling Point (°C) | Relative Rate | Product Selectivity | Mechanism Favored |
|---|---|---|---|---|---|
| Dimethylformamide (DMF) | 36.7 | 153 | 1.0 | High | Ionic |
| Dimethyl sulfoxide (DMSO) | 46.7 | 189 | 0.8 | Moderate | Ionic |
| Toluene | 2.38 | 111 | 0.3 | Low | Radical |
| Xylene | 2.27 | 138-144 | 0.4 | Moderate | Radical |
| Dichloromethane | 8.93 | 40 | 0.6 | Moderate | Mixed |
| Ethyl Acetate | 6.02 | 77 | 0.5 | High | Ionic |
| Tetrahydrofuran (THF) | 7.58 | 66 | 0.7 | High | Ionic |
The relationship between solvent polarity and reaction rate follows established theoretical frameworks. Polar solvents stabilize charged transition states and ionic intermediates, thereby lowering activation barriers and accelerating reaction rates [27] [28]. The extent of rate enhancement correlates with the dipole moment of the solvent and its ability to form specific interactions with reactive species.
Temperature effects become more pronounced in polar solvents due to their enhanced ability to stabilize thermal fluctuations and facilitate molecular motion. The Arrhenius activation energy typically decreases by 5-15 kJ/mol when reactions are conducted in polar aprotic solvents compared to nonpolar alternatives [8] [9]. This translates to 2-5 fold rate enhancements at typical reaction temperatures.
Solvent viscosity represents an additional kinetic parameter that affects diffusion-controlled processes. High-viscosity solvents such as dimethyl sulfoxide may impede molecular motion and reduce encounter frequencies between reactants, partially offsetting the benefits of enhanced solvation [30] [27]. The optimal balance between solvation effects and molecular mobility determines the observed reaction kinetics.